4-Aminonicotinic acid

Übersicht

Beschreibung

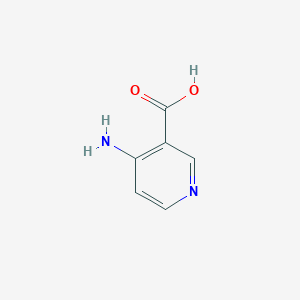

4-Aminonicotinic acid, also known as 4-amino-3-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group replaces one of the hydrogen atoms on the pyridine ring. This compound is a white to light yellow powder or crystals and is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Aminonicotinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die Reaktion von 4-Aminopyridin-3-carbonsäure mit konzentrierter Schwefelsäure und Methanol unter Rückflussbedingungen. Die Reaktionsmischung wird unter Rückfluss bei einer Ölbadtemperatur von 75 °C 20 Stunden lang gerührt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-Aminonicotinsäure umfassen typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess kann zusätzliche Reinigungsschritte umfassen, um sicherzustellen, dass die Verbindung die für industrielle Anwendungen erforderlichen Reinheitsstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Aminonicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyridinring modifizieren.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit anderen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit 4-Aminonicotinsäure verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen aber häufig kontrollierte Temperaturen und spezifische Lösungsmittel .

Wichtigste gebildete Produkte

Wichtige Produkte, die aus Reaktionen mit 4-Aminonicotinsäure gebildet werden, sind verschiedene substituierte Pyridinderivate und andere modifizierte Verbindungen, die die Kernstruktur des ursprünglichen Moleküls beibehalten .

Wissenschaftliche Forschungsanwendungen

4-Aminonicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.

Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen und ihre Rolle als pharmazeutisches Zwischenprodukt.

Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 4-Aminonicotinsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Brønsted-Base wirken und Protonen von Donormolekülen aufnehmen. Sie kann auch an Stoffwechselwegen teilnehmen, was zur Bildung verschiedener Metaboliten führt .

Wirkmechanismus

The mechanism of action of 4-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also participate in metabolic pathways, leading to the formation of various metabolites .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicotinsäure:

2-Aminopyridin-3-carbonsäure: Ein weiteres Derivat der Nicotinsäure mit einer Aminogruppe an einer anderen Position am Pyridinring.

6-Aminopyridin-3-carbonsäure: Ähnlich wie 4-Aminonicotinsäure, aber mit der Aminogruppe an der 6-Position .

Einzigartigkeit

4-Aminonicotinsäure ist aufgrund der spezifischen Position der Aminogruppe am Pyridinring einzigartig, was ihre chemische Reaktivität und biologische Aktivität beeinflusst. Dieser Positionsunterschied kann zu unterschiedlichen Eigenschaften und Anwendungen im Vergleich zu anderen ähnlichen Verbindungen führen .

Biologische Aktivität

4-Aminonicotinic acid, also known as 4-amino-3-pyridinecarboxylic acid, is a compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 138.13 g/mol

- CAS Number : 7418-65-7

- Solubility : Soluble in aqueous acid and base

This compound exhibits various biological activities primarily through its interaction with nicotinic receptors and enzymes involved in metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in biochemical reactions.

Nicotinic Receptor Interaction

Research indicates that this compound can influence calcium ion release in cellular systems. For instance, it has been shown to affect the release of Ca ions from intracellular stores, which is crucial for various physiological processes. The compound's potency in this regard is significantly less than that of its 5-substituted counterparts, suggesting that the position of the amino group plays a critical role in receptor binding and activation .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Calcium Mobilization Studies :

- Enzyme Activity Evaluation :

- Pharmacological Applications :

Eigenschaften

IUPAC Name |

4-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBMUIXBJNMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313061 | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-65-7 | |

| Record name | 4-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINONICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the synthesis of 4-aminonicotinic acid from isoquinoline?

A1: A four-step synthesis of this compound starting from isoquinoline is described []. The process involves:

- Oxidation of isoquinoline: Isoquinoline is oxidized to form 3,4-pyridine dicarboxylic acid. The research suggests that using HNO3-H2SO4 as the oxidizing agent is more effective than KMnO4, resulting in a yield of up to 61% [].

- Anhydride formation: 3,4-pyridine dicarboxylic acid undergoes intramolecular dehydration in the presence of acetic anhydride to form 3,4-pyridine dicarboxylic anhydride [].

- Ammonolysis: The anhydride is then subjected to ammonolysis, introducing an amino group [].

- Hofmann rearrangement: Finally, a Hofmann rearrangement reaction is used to introduce the crucial C(4) amino group, yielding the target product, this compound [].

Q2: How is the synthesized this compound characterized?

A2: The synthesized this compound is confirmed through spectroscopic analyses. The researchers used ¹H-NMR and IR spectroscopy to verify the structure and purity of the final product []. Additionally, HPLC analysis indicated a purity of 98% for the synthesized this compound [].

Q3: Are there alternative synthetic routes to this compound described in the research?

A3: Yes, the research also describes a different synthetic approach starting from potassium 3-amino-[1]benzofuran-2-carboxylate [, ]. This multi-step synthesis involves a Gould-Jacobs reaction, alkylation, saponification, and several other transformations to ultimately yield this compound [, ]. This method highlights the versatility in obtaining the target molecule through different starting materials and synthetic pathways.

Q4: What are the advantages of the synthetic methods described in the research?

A4: The research emphasizes several benefits of the proposed synthetic methods:

- Cost-effectiveness and availability: Both synthetic routes utilize readily available and affordable starting materials [, , ].

- Operational safety: The reactions involved are considered relatively safe for large-scale production [].

- Simplified purification: The processes allow for straightforward separation and purification steps, avoiding the need for complex chromatography techniques [].

- High purity: The final product exhibits high purity, as confirmed by HPLC analysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.